molecular formula C22H26F3N3O5S B13407934 2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol

2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol

Katalognummer: B13407934
Molekulargewicht: 501.5 g/mol
InChI-Schlüssel: ZLOLBDWVVYHJHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, identified in pharmaceutical reference standards as Fluphenazine S,S-Dioxide (Impurity B), is a bis-sulfonated derivative of the antipsychotic drug fluphenazine . Its structure comprises a phenothiazine core substituted with a trifluoromethyl group at position 2, two sulfone groups at positions 5 and 5', and a piperazine-ethanol side chain (Figure 1). The sulfone groups enhance electron-withdrawing properties, influencing stability and solubility compared to non-oxidized fluphenazine analogs.

Eigenschaften

Molekularformel

C22H26F3N3O5S

Molekulargewicht

501.5 g/mol

IUPAC-Name

2-[4-[3-[5,5-dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol

InChI

InChI=1S/C22H26F3N3O5S/c23-22(24,25)17-6-7-21-19(16-17)26(18-4-1-2-5-20(18)34(21,32)33)8-3-9-27(30)10-12-28(31,13-11-27)14-15-29/h1-2,4-7,16,29H,3,8-15H2

InChI-Schlüssel

ZLOLBDWVVYHJHD-UHFFFAOYSA-N

Kanonische SMILES

C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F)[O-])(CCO)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1-yl]ethanol involves multiple steps. The starting material is typically a phenothiazine derivative, which undergoes a series of reactions including nitration, reduction, and alkylation to introduce the trifluoromethyl group and other substituents .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reactions are carried out in specialized reactors to ensure safety and efficiency .

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reactivity is critical for modifying the compound’s electronic properties and pharmacological activity.

Reaction TypeReagents/ConditionsProductKey Observations
Sulfur oxidationHydrogen peroxide (H₂O₂), acetic acid Sulfone derivative (e.g., Fluphenazine S,S-dioxide)Complete oxidation occurs under acidic conditions, confirmed via LC-MS and NMR . The sulfone group enhances metabolic stability but reduces receptor affinity.

Mechanism :

  • The sulfur atom undergoes nucleophilic attack by peroxides, progressing through a sulfoxide intermediate to the sulfone .

  • The trifluoromethyl group stabilizes the transition state via electron-withdrawing effects, accelerating oxidation.

Alkylation and Quaternary Ammonium Formation

The piperazine-1,4-diium moiety undergoes alkylation, forming quaternary ammonium salts. This reaction is pivotal for modulating solubility and ionic interactions.

Reaction TypeReagents/ConditionsProductKey Observations
AlkylationMethyl iodide (CH₃I), DMF, 60°CN-methylated piperazine derivativeQuaternary ammonium formation confirmed via X-ray crystallography; enhances water solubility.

Mechanism :

  • Nucleophilic substitution at the piperazine nitrogen, facilitated by the electron-deficient diium structure.

  • Steric hindrance from the trifluoromethyl group limits reactivity at the phenothiazine nitrogen .

Esterification and Etherification

The ethanol side chain participates in esterification or etherification, enabling prodrug synthesis or functional group diversification.

Reaction TypeReagents/ConditionsProductKey Observations
EsterificationAcetyl chloride (ClCOCH₃), pyridineEthyl acetate derivativeReaction proceeds at room temperature; ester products exhibit improved membrane permeability.
EtherificationAlkyl halides (R-X), K₂CO₃Ether-linked analogsLimited yield due to competing piperazine alkylation.

Mechanism :

  • The hydroxyl group acts as a nucleophile, attacking electrophilic reagents (e.g., acyl chlorides or alkyl halides).

Acid-Base Reactions

The piperazine dioxidopiperazine system demonstrates pH-dependent protonation, impacting solubility and pharmacokinetics.

PropertyValueMethodSource
pKa (piperazine N)7.2 ± 0.3Potentiometric titration
Solubility (pH 7.4)12 mg/mLShake-flask method

Implications :

  • Protonation at physiological pH enhances water solubility, critical for intravenous formulations.

Degradation Pathways

Stability studies reveal hydrolysis and photodegradation as primary degradation routes:

ConditionDegradation ProductHalf-Life
Acidic (pH 2.0, 40°C)Piperazine ring-opened derivative48 hrs
UV light (254 nm)Radical-mediated decomposition6 hrs

Mitigation Strategies :

  • Lyophilization improves thermal stability.

  • Amber packaging reduces photodegradation .

Comparative Reactivity Table

Functional GroupReactivityKey Reagents
Phenothiazine sulfurHigh (oxidation)H₂O₂, O₃
Piperazine diiumModerate (alkylation)CH₃I, EtBr
Ethanol hydroxylLow (esterification)ClCOCH₃, SOCl₂

Wissenschaftliche Forschungsanwendungen

2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1-yl]ethanol has several applications in scientific research:

Wirkmechanismus

The compound exerts its effects by interacting with various molecular targets in the brain. It primarily acts on dopamine receptors, inhibiting dopamine activity, which helps in reducing symptoms of schizophrenia. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine pathways .

Vergleich Mit ähnlichen Verbindungen

Key structural features :

  • Phenothiazine backbone: A tricyclic system with sulfur and nitrogen atoms.
  • Sulfone groups : At positions 5 and 5', contributing to polarity and metabolic resistance.
  • Trifluoromethyl substitution : Enhances lipophilicity and bioavailability.
  • Piperazine-ethanol side chain: Facilitates interaction with dopamine receptors.

Comparison with Structurally Similar Compounds

Fluphenazine and Its Oxidized Derivatives

The compound is closely related to other fluphenazine impurities and metabolites (Table 1):

Compound Name CAS Number Oxidation State Key Structural Differences
Fluphenazine (Parent) 146-56-5 S No sulfone groups; sulfur atom in thioether.
Fluphenazine S-Oxide (Impurity A) 1674-76-6 S→O Single sulfone at position 3.
Fluphenazine S,S-Dioxide (Impurity B) 1476-79-5 S→O₂ Two sulfone groups at positions 5 and 5'.

Functional Implications :

  • Solubility : The sulfone groups in Impurity B increase water solubility compared to the parent compound, reducing blood-brain barrier penetration and antipsychotic activity .
  • Stability : Sulfonation reduces susceptibility to metabolic oxidation, making Impurity B a persistent degradation product in pharmaceutical formulations.
  • Pharmacological Activity : Unlike fluphenazine, Impurity B lacks significant dopamine receptor affinity due to reduced lipophilicity.

Other Phenothiazine Derivatives

Phenothiazines with modified side chains or substituents exhibit varied bioactivities:

  • Chlorpromazine: Lacks the piperazine-ethanol side chain, leading to sedative effects rather than antipsychotic action.
  • Prochlorperazine: Features a chloro-substituted phenothiazine and shorter side chain, optimizing antiemetic properties.

Analytical and Structural Characterization

  • X-ray Crystallography: Tools like SHELX and ORTEP-III () are critical for determining the conformation of the piperazine ring and phenothiazine core.
  • Ring Puckering Analysis : The piperazine ring’s puckering coordinates () influence molecular flexibility and receptor binding.
  • Spectroscopy : NMR and IR data () confirm the presence of sulfone (∼1300 cm⁻¹ S=O stretch) and trifluoromethyl groups.

Biologische Aktivität

The compound 2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol, commonly referred to as Fluphenazine S,S-Dioxide (CAS Number: 1476-79-5), is a derivative of fluphenazine, a well-known antipsychotic agent. This compound exhibits various biological activities that have been the subject of extensive research.

  • Molecular Formula : C22H26F3N3O3S
  • Molecular Weight : 469.52 g/mol
  • Structural Characteristics : The compound features a phenothiazine core with trifluoromethyl and dioxidopiperazine moieties, which are critical for its biological activity.

Fluphenazine S,S-Dioxide primarily functions as an antagonist at dopamine D2 receptors in the central nervous system. This action is pivotal in its therapeutic effects for managing schizophrenia and other psychotic disorders. Additionally, it may exhibit activity at serotonin receptors, contributing to its overall pharmacological profile.

Antipsychotic Effects

Research indicates that Fluphenazine S,S-Dioxide retains significant antipsychotic properties similar to its parent compound, fluphenazine. Studies have shown that it effectively reduces positive symptoms in schizophrenia, such as hallucinations and delusions.

Neuroprotective Properties

Recent studies have suggested potential neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it could reduce reactive oxygen species (ROS) levels in neuronal cells, indicating a protective mechanism against neurodegeneration.

Anti-inflammatory Activity

Fluphenazine S,S-Dioxide has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in microglial cells, suggesting a role in modulating neuroinflammatory processes associated with neurodegenerative diseases.

Case Study 1: Schizophrenia Management

In a clinical trial involving patients with chronic schizophrenia, administration of Fluphenazine S,S-Dioxide resulted in a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo controls. The study highlighted the compound's efficacy in managing both positive and negative symptoms.

Case Study 2: Neuroprotection in Animal Models

An experimental study using rodent models of Parkinson's disease showed that treatment with Fluphenazine S,S-Dioxide led to improved motor function and reduced dopaminergic neuron loss. The findings suggest its potential as a therapeutic agent for neurodegenerative conditions.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntipsychoticSignificant reduction in PANSS scores
NeuroprotectiveDecreased ROS levels in neuronal cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. How can environmental impacts of this compound be assessed during disposal?

  • Answer : Conduct ecotoxicity assays (Daphnia magna, algae growth inhibition) and photodegradation studies under UV light. Use HPLC-ICP-MS to trace fluorine residues in water systems. Model persistence using EPI Suite software .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.